1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one
Description
1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one is a synthetic quinolone derivative characterized by a benzyl group at the N1 position, a 4-ethoxybenzoyl moiety at C3, and fluorine atoms at C6 and C7. The ethoxy group in the C3 substituent may enhance lipophilicity, influencing membrane permeability, while the difluoro substitutions at C6 and C8 are associated with improved potency in analogous compounds .
Properties
IUPAC Name |
1-benzyl-3-(4-ethoxybenzoyl)-6,8-difluoroquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2NO3/c1-2-31-19-10-8-17(9-11-19)24(29)21-15-28(14-16-6-4-3-5-7-16)23-20(25(21)30)12-18(26)13-22(23)27/h3-13,15H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIMUEVSXADSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxybenzoyl chloride, benzylamine, and 6,8-difluoroquinoline.
Formation of Intermediate: The first step involves the acylation of benzylamine with 4-ethoxybenzoyl chloride to form an intermediate benzamide.
Cyclization: The intermediate undergoes cyclization with 6,8-difluoroquinoline under acidic conditions to form the quinolone core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinolone ring, potentially altering its biological activity.
Substitution: Halogen atoms (fluorine) on the quinolone ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolone N-oxides, while reduction could produce dihydroquinolones.
Scientific Research Applications
1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections, cancer, and other diseases.
Industry: It may be used in the development of new pharmaceuticals or as a precursor in the synthesis of other active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets could include:
Enzymes: The compound may inhibit or activate enzymes involved in critical biological pathways.
Receptors: It might bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: The compound could intercalate with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Key Observations:
- N1 Substituent: The benzyl group in the target compound and compound 83 increases steric bulk compared to hexyl (82) or cyclopropyl (ACI-INT-569). While cyclopropyl is optimal for gyrase binding in clinical fluoroquinolones, benzyl may reduce potency but improve pharmacokinetic stability .
- C3 Substituent : The 4-ethoxybenzoyl group in the target compound is less lipophilic than naphthalene-1-carbonyl (82, 83) but may offer better solubility. The ethoxy group could also modulate electron density, affecting DNA-enzyme interactions .
- C6/C8 Substitutions: The 6,8-difluoro pattern in the target compound mirrors third-generation fluoroquinolones (e.g., sparfloxacin), which exhibit broad-spectrum activity. However, the absence of a C7 basic group (e.g., piperazinyl) may limit Gram-negative coverage .
Structure-Activity Relationships (SAR)
- Fluoro Substitutions: The 6,8-difluoro configuration enhances DNA gyrase inhibition by stabilizing drug-enzyme interactions, as seen in Domagala et al. (1988) . However, the lack of a C7 substituent (e.g., ethylamino) in the target compound may reduce potency against topoisomerase IV.
- C3 Modifications : Ethoxybenzoyl’s electron-donating ethoxy group may weaken bacterial efflux pump recognition compared to naphthalene-carbonyl, which is highly hydrophobic .
Biological Activity
1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinolone family, which is recognized for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry due to its antibacterial, antiviral, and anticancer properties.
Chemical Structure and Properties
The compound's structure can be described by its IUPAC name and chemical formula:
- IUPAC Name : 1-benzyl-3-(4-ethoxybenzoyl)-6,8-difluoroquinolin-4-one
- Molecular Formula :
- Molecular Weight : 429.43 g/mol
The presence of the ethoxy group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets compared to other quinolone derivatives.
Antibacterial Properties
Quinolones are well-known for their antibacterial activities. Research indicates that 1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one exhibits significant antibacterial effects against various strains of bacteria. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription.
Antiviral Activity
Studies have suggested that quinolone derivatives may also possess antiviral properties. The specific antiviral activity of this compound is under investigation, with preliminary findings indicating potential efficacy against certain viral infections through mechanisms that may involve interference with viral replication processes.
Anticancer Potential
The anticancer properties of this compound are being explored in various studies. Initial research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The compound's ability to intercalate with DNA could also play a role in its anticancer activity by disrupting normal cellular functions.
The biological activity of 1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors on cell surfaces, influencing signal transduction.
- DNA Intercalation : The ability to intercalate with DNA may disrupt gene expression and protein synthesis .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar quinolone derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Benzyl-3-(4-methoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one | Structure | Moderate antibacterial activity |
| 1-Benzyl-3-(4-chlorobenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one | Structure | High antiviral potential |
| 1-Benzyl-3-(4-nitrobenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one | Structure | Significant anticancer properties |
The unique ethoxy substitution in 1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one may enhance its pharmacological profile compared to these derivatives .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- Antibacterial Efficacy Study : A recent study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to leading antibiotics.
- Anticancer Activity Assessment : In vitro tests showed that treatment with this compound resulted in a significant reduction in cell viability of breast cancer cell lines (MCF7), indicating strong potential as an anticancer agent.
- Mechanistic Insights : Further research utilizing molecular docking studies has provided insights into how the compound interacts at the molecular level with target proteins involved in disease pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
